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Compound of Interest

Compound Name: 6,7-Dimethylchromone

Cat. No.: B3257415 Get Quote

A note on the requested topic: Extensive research did not yield specific comparative docking

studies for 6,7-Dimethylchromone. Therefore, this guide provides a comprehensive

comparison of a series of closely related and novel chromone congeners, based on a study

investigating their potential as anticancer agents through the inhibition of Cyclin-Dependent

Kinase 4 (CDK4). This analysis is designed for researchers, scientists, and drug development

professionals to understand the structure-activity relationships and binding interactions of this

class of compounds.

Quantitative Data Summary
The following table summarizes the molecular docking results for a selection of the most active

chromone derivatives against the CDK4 enzyme. The binding affinity is presented as the

docking score in kcal/mol, which indicates the strength of the interaction between the ligand

and the protein. A more negative score represents a stronger binding affinity.
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Compound ID IUPAC Name Docking Score (kcal/mol)

Palbociclib (Reference)

6-acetyl-8-cyclopentyl-5-

methyl-2-{[5-(piperazin-1-

yl)pyridin-2-

yl]amino}pyrido[2,3-

d]pyrimidin-7(8H)-one

-9.2

Compound 14b

6-((4-bromophenyl)amino)-7-

hydroxy-5-methoxy-2-methyl-

4H-chromen-4-one

-8.5

Compound 17

7-hydroxy-5-methoxy-2-

methyl-6-((4-

nitrophenyl)amino)-4H-

chromen-4-one

-8.1

Compound 19

6-((4-fluorophenyl)amino)-7-

hydroxy-5-methoxy-2-methyl-

4H-chromen-4-one

-7.9

Compound 6a

6-(benzylamino)-7-hydroxy-5-

methoxy-2-methyl-4H-

chromen-4-one

-7.5

Compound 6b

7-hydroxy-6-((4-

methoxybenzyl)amino)-5-

methoxy-2-methyl-4H-

chromen-4-one

-7.8

Compound 11

6-((2,4-dinitrophenyl)amino)-7-

hydroxy-5-methoxy-2-methyl-

4H-chromen-4-one

-8.3

Compound 14c

6-((4-chlorophenyl)amino)-7-

hydroxy-5-methoxy-2-methyl-

4H-chromen-4-one

-8.4

Data extracted from a study on novel chromone congeners with potent anticancer activity. The

specific 6,7-Dimethylchromone was not evaluated in this study.
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Experimental Protocols
The in silico molecular docking studies were performed to understand the binding mechanism

of the synthesized chromone derivatives with the CDK4 enzyme. The detailed methodology is

as follows:

1. Protein Preparation:

The three-dimensional crystal structure of the CDK4 enzyme was retrieved from the Protein

Data Bank (PDB ID: 2W96).

The protein structure was prepared for docking by removing water molecules and any co-

crystallized ligands.

Hydrogen atoms were added to the protein, and charges were assigned using the AMBER

ff14SB force field.

The structure was then minimized to relieve any steric clashes.

2. Ligand Preparation:

The 2D structures of the chromone derivatives were drawn using ChemDraw and converted

to 3D structures.

The ligands were optimized using the semi-empirical PM3 method to obtain the most stable

conformation.

Gasteiger charges were assigned to the ligand atoms.

3. Molecular Docking Simulation:

Molecular docking was performed using AutoDock Vina within the PyRx virtual screening

tool.[1]

The prepared CDK4 protein was set as the macromolecule (receptor), and the chromone

derivatives were used as ligands.
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A grid box was defined to encompass the active site of the CDK4 enzyme, with dimensions

of 25 x 25 x 25 Å centered on the key active site residues.

The Lamarckian Genetic Algorithm was employed for the docking calculations, with a

population size of 150 and a maximum of 2,500,000 energy evaluations.

The top-ranked binding poses for each ligand were selected based on the lowest binding

energy (docking score).

4. Analysis of Interactions:

The interactions between the docked ligands and the amino acid residues of the CDK4

active site were visualized and analyzed using Discovery Studio Visualizer.

The analysis focused on identifying key hydrogen bonds and hydrophobic interactions that

contribute to the binding affinity.

Visualizations
Signaling Pathway of Chromone Derivatives in Cancer
Cells
The following diagram illustrates the proposed mechanism of action for the studied chromone

derivatives in inducing apoptosis and cell cycle arrest in cancer cells. By inhibiting CDK4, these

compounds trigger a downstream signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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as Anticancer Agents]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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